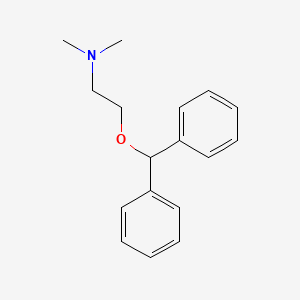

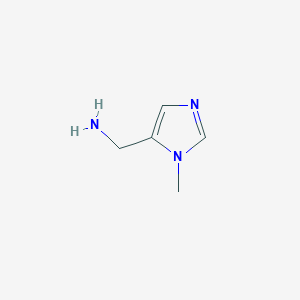

1-Methyl-5-aminomethylimidazole

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-methylimidazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAQTQXFMQWCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383663 | |

| Record name | 1-Methyl-5-aminomethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486414-86-2 | |

| Record name | 1-Methyl-5-aminomethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 486414-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-aminomethylimidazole

Abstract

1-Methyl-5-aminomethylimidazole is a valuable heterocyclic building block in medicinal chemistry and materials science, often incorporated into structures targeting a range of biological targets. Its synthesis, while not exceedingly complex, offers several strategic pathways, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. This guide provides a comprehensive analysis of three primary synthetic routes, originating from key intermediates: 1-methyl-1H-imidazole-5-carbaldehyde , (1-methyl-1H-imidazol-5-yl)methanol , and 1-methyl-1H-imidazole-5-carbonitrile . Each pathway is dissected to explain the causal relationships behind procedural choices, offering field-proven insights into reagent selection, reaction mechanisms, and process optimization. Detailed, step-by-step protocols are provided, supported by comparative data and process-flow visualizations to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance and Synthetic Overview

The imidazole core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound provides a key pharmacophoric element—a methylated nitrogen for metabolic stability and a primary aminomethyl group at the 5-position for versatile downstream derivatization or direct interaction with biological targets.

The synthesis of this target molecule can be approached from several commercially available or readily synthesized imidazole precursors. The choice of pathway is often dictated by a laboratory's existing chemical inventory, scale requirements, and tolerance for certain reagent classes (e.g., strong hydrides, hazardous intermediates). This guide will focus on three robust and logical synthetic strategies, summarized below.

Caption: High-level overview of the three primary synthetic pathways to this compound.

Pathway I: From 1-Methyl-1H-imidazole-5-carbaldehyde

This pathway is arguably the most direct, employing a one-pot reductive amination of the corresponding aldehyde. The primary challenge lies in the synthesis of the aldehyde precursor, which is typically achieved via methylation of commercially available 4(5)-formylimidazole.

Mechanistic Considerations & Strategy

Reductive amination is a powerful C-N bond-forming reaction that combines two distinct transformations into a single operational sequence: the formation of an imine from an aldehyde and an amine, followed by the immediate reduction of the imine to the corresponding amine.[1]

-

Imine Formation: The reaction between the imidazole-5-carbaldehyde and ammonia (or an ammonia source like ammonium acetate) forms a hemiaminal intermediate, which then dehydrates to the corresponding imine. This step is often the rate-limiting and is reversible.

-

Reduction: A hydride reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine as it is formed. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary choice because it is mild enough not to significantly reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[2] This selectivity prevents the side-reaction of aldehyde reduction to the alcohol.

Experimental Protocols

Step 2.2.1: Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde

This step involves the N-methylation of 4(5)-formylimidazole. The choice of methylating agent and base is crucial to ensure regioselectivity and prevent side reactions.

| Parameter | Value | Rationale & Citation |

| Starting Material | 4(5)-Formylimidazole | Commercially available precursor. |

| Methylating Agent | Methyl iodide (CH₃I) | Highly reactive, ensures efficient methylation at room temperature. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that deprotonates the imidazole nitrogen to form the highly nucleophilic imidazolide anion, driving the reaction to completion. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with NaH and effectively solubilizes the reactants. |

| Typical Yield | 70-85% | Dependent on purity of starting materials and anhydrous conditions. |

Protocol:

-

To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of 4(5)-formylimidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield 1-methyl-1H-imidazole-5-carbaldehyde.

Step 2.2.2: Reductive Amination to this compound

This one-pot procedure converts the aldehyde directly to the primary amine.

| Parameter | Value | Rationale & Citation |

| Amine Source | Ammonium Acetate (CH₃COONH₄) | Serves as both the ammonia source and a mild acidic catalyst to promote imine formation. |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion over the aldehyde, preventing alcohol byproduct formation.[1][2] |

| Solvent | 1,2-Dichloroethane (DCE) or THF | Anhydrous, aprotic solvents that are compatible with the reducing agent.[2] |

| Typical Yield | 60-80% | Highly dependent on the efficiency of imine formation and the exclusion of moisture. |

Protocol:

-

Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) and ammonium acetate (5-10 equivalents) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS or TLC for the disappearance of the aldehyde.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Stir vigorously for 1 hour, then separate the layers. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Pathway II: From (1-Methyl-1H-imidazol-5-yl)methanol

This three-step pathway is a robust and highly reliable alternative. It proceeds through a stable hydroxymethyl intermediate, which is converted to a reactive chloromethyl species. This electrophile is then transformed into the primary amine, typically via an azide intermediate to prevent the over-alkylation common in direct amination with ammonia.

Mechanistic Considerations & Strategy

Caption: Workflow for the synthesis of the target amine via the chloromethyl intermediate.

-

Step 1: Alcohol Formation: The synthesis begins with the reduction of a stable precursor, ethyl 1-methylimidazole-5-carboxylate, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is necessary as milder reagents like NaBH₄ are generally ineffective at reducing esters.[3]

-

Step 2: Chlorination: The primary alcohol is converted to the more reactive alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup procedure.[4]

-

Step 3: Azide Substitution: The chloromethyl intermediate is a good substrate for Sₙ2 reactions. To form the primary amine cleanly, a two-step azide substitution/reduction sequence is superior to direct reaction with ammonia. Sodium azide (NaN₃) is an excellent nucleophile that displaces the chloride to form an alkyl azide. This intermediate is not nucleophilic and cannot undergo further alkylation, thus preventing the formation of secondary and tertiary amine byproducts.[5]

-

Step 4: Azide Reduction: The terminal azide is then reduced to the primary amine. LiAlH₄ is highly effective for this transformation.[5] Alternatively, catalytic hydrogenation (H₂/Pd-C) can be used for a milder, though sometimes slower, reduction.

Experimental Protocols

Step 3.2.1: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

-

Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of ethyl 1-methylimidazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.[6]

-

Stir the resulting granular white precipitate for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure to yield the crude alcohol, which is often pure enough for the next step.

Step 3.2.2: Synthesis of 1-Methyl-5-(chloromethyl)imidazole Hydrochloride

-

Dissolve the crude (1-methyl-1H-imidazol-5-yl)methanol (1.0 equivalent) in thionyl chloride (5-10 equivalents) at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.

-

Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]

Step 3.2.3: Synthesis of 1-Methyl-5-(azidomethyl)imidazole

-

Dissolve 1-methyl-5-(chloromethyl)imidazole hydrochloride (1.0 equivalent) in a solvent such as DMF or acetonitrile.

-

Add sodium azide (1.5 - 2.0 equivalents) and stir the mixture at 50-60 °C for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude azide, which can be used directly in the next step.

Step 3.2.4: Reduction to this compound

-

Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under nitrogen at 0 °C.

-

Add a solution of the crude 1-methyl-5-(azidomethyl)imidazole (1.0 equivalent) in THF dropwise.

-

Stir the reaction at room temperature for 3-5 hours.

-

Perform the Fieser workup as described in Step 3.2.1 to quench the reaction and precipitate the aluminum salts.[6]

-

Filter, concentrate the filtrate, and purify the resulting amine as needed.

Pathway III: From 1-Methyl-1H-imidazole-5-carbonitrile

This two-step pathway offers a concise route if the nitrile starting material is available. The core of this strategy is the powerful and complete reduction of a nitrile functional group directly to a primary amine.

Mechanistic Considerations & Strategy

The conversion of a nitrile to a primary amine requires a strong reducing agent capable of delivering four hydrogen atoms (two hydrides and two protons from workup).

-

Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation.[3] It is a potent source of hydride (H⁻) that readily attacks the electrophilic carbon of the nitrile. Milder reagents like sodium borohydride are not reactive enough to reduce nitriles.

-

Mechanism: The reaction proceeds via two successive hydride additions. The first hydride attacks the nitrile carbon, breaking one of the C≡N pi bonds and forming an intermediate imine anion. This is rapidly reduced by a second equivalent of hydride to give a dianion intermediate. The subsequent aqueous workup protonates the nitrogen twice to yield the final primary amine.

Experimental Protocols

Step 4.2.1: Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile The synthesis of this precursor can be achieved from the corresponding aldehyde via formation of an oxime followed by dehydration, or through other specialized methods not detailed here.

Step 4.2.2: Reduction to this compound

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).

-

In a three-necked flask equipped with a dropping funnel and condenser, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-methyl-1H-imidazole-5-carbonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reaction.

-

Cool the reaction to 0 °C and perform the standard Fieser workup as described in Step 3.2.1.[6]

-

Filter the aluminum salts through Celite®, wash the filter cake with THF, and concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by the desired method (distillation, chromatography, or salt formation).

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (Aldehyde) | Pathway II (Alcohol/Chloride) | Pathway III (Nitrile) |

| Number of Steps | 2 | 4 | 2 |

| Key Reagents | NaBH(OAc)₃, NH₄OAc | LiAlH₄, SOCl₂, NaN₃ | LiAlH₄ |

| Scalability | Good; one-pot final step is efficient. | Excellent; intermediates are stable and can be isolated. | Good; but depends on availability of nitrile. |

| Safety/Handling | Uses moisture-sensitive but manageable NaBH(OAc)₃. | Requires careful handling of LiAlH₄, SOCl₂, and NaN₃ (toxic). | Requires careful handling of LiAlH₄. |

| Key Advantages | Most direct route. Avoids harsh reagents in the final step. | Highly reliable and reproducible. Avoids over-alkylation issues. | Very concise route. |

| Key Disadvantages | Aldehyde precursor may not be readily available. | Longer sequence. Uses multiple hazardous reagents. | Synthesis of the nitrile precursor can be challenging. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct and reliable pathways.

-

Pathway I (Reductive Amination) is the most convergent and is ideal for rapid synthesis if the aldehyde precursor is on hand.

-

Pathway II (via Chloromethyl Intermediate) represents the most robust and versatile route, offering high purity and avoiding common side reactions like over-alkylation, making it suitable for larger-scale preparations where reliability is paramount.

-

Pathway III (Nitrile Reduction) is the most concise on paper but is entirely dependent on the accessibility of the nitrile starting material.

The selection of a specific route should be guided by a careful consideration of starting material cost and availability, required scale, and the laboratory's capabilities for handling the reagents involved. Each pathway presented in this guide is grounded in established chemical principles and provides a solid foundation for the successful synthesis of this important molecular building block.

References

An In-depth Technical Guide to the Presumptive Mechanism of Action of 1-Methyl-5-aminomethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the presumptive mechanism of action of 1-Methyl-5-aminomethylimidazole, a small molecule of significant interest within pharmacological research. Based on the extensive body of literature surrounding structurally related imidazole-based compounds, this document elucidates the likely molecular interactions and signaling cascades modulated by this agent. The primary focus is its presumed activity as a histamine H3 receptor agonist. This guide details the downstream signaling pathways, proposes robust experimental protocols for mechanism validation, and offers insights into the causal relationships that underpin these scientific methodologies.

Introduction: The Significance of the Imidazole Scaffold in Neuropharmacology

The imidazole ring is a fundamental heterocyclic moiety that forms the chemical foundation of numerous biologically active molecules.[1][2] Its presence in endogenous compounds like histamine and the amino acid histidine underscores its importance in physiological processes.[2] In medicinal chemistry, the imidazole scaffold is recognized as a privileged structure, frequently incorporated into drug candidates to optimize pharmacokinetic and pharmacodynamic properties.[1][3] this compound belongs to a class of compounds that have been extensively investigated for their potent and selective interactions with histamine receptors, particularly the histamine H3 receptor (H3R).[4]

The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[5] Furthermore, it acts as a heteroreceptor, controlling the release of other critical neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4] This central role in regulating diverse neurochemical systems has positioned the H3R as a compelling therapeutic target for a spectrum of neurological and psychiatric conditions, such as cognitive deficits, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[4]

Presumptive Mechanism of Action: Histamine H3 Receptor Agonism

Based on its structural analogy to known H3R ligands, this compound is hypothesized to function as a selective agonist at the histamine H3 receptor. Agonism at this receptor culminates in the inhibition of neurotransmitter release from presynaptic terminals. The core of this mechanism is the activation of the Gi/o family of G proteins.

Upon binding of this compound to the H3R, the receptor undergoes a conformational change. This facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This event triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these dissociated components are then free to interact with and modulate the activity of downstream effector proteins, initiating a cascade of intracellular signaling events.[4]

Downstream Signaling Pathways

The activation of the H3R by an agonist such as this compound initiates several key intracellular signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of cyclic AMP (cAMP).[4] The subsequent decrease in cAMP levels diminishes the activity of protein kinase A (PKA), a crucial enzyme in many cellular processes. A primary downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which is vital for neuronal plasticity, learning, and memory. Consequently, H3R activation can lead to a downregulation of CREB-mediated gene transcription.[4]

-

Modulation of Ion Channels: The Gβγ dimer, liberated upon G protein activation, can directly interact with and modulate the activity of various ion channels. A key effect is the inhibition of voltage-gated Ca2+ channels (VGCCs). This action reduces calcium influx into the presynaptic terminal, a critical step for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane and subsequent neurotransmitter release. The Gβγ dimer can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which further reduces neuronal excitability and neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: While the primary effect of Gi/o coupling is inhibitory, H3R activation has also been shown to stimulate the MAPK/ERK (extracellular signal-regulated kinase) pathway. This signaling cascade is involved in the regulation of various cellular processes, including gene expression, proliferation, and differentiation. The activation of this pathway by H3R agonists is often mediated by the Gβγ subunit and can involve transactivation of receptor tyrosine kinases.

Visualizing the Signaling Cascade

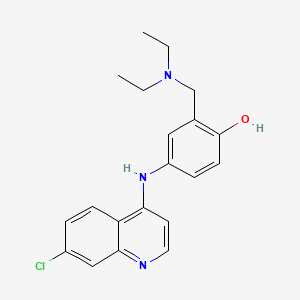

Diagram 1: Presumptive H3R Agonist Signaling Pathway

Caption: Presumptive signaling pathway of this compound at the H3R.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the presumptive mechanism of action of this compound as an H3R agonist, a series of well-defined experiments are required. The following protocols are designed to be self-validating systems, providing a clear and logical path to confirming the molecular target and downstream effects.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Rationale: This assay directly measures the interaction between the compound and the receptor. A high affinity suggests that the compound is likely to be a potent modulator of the receptor. Competition binding with a known high-affinity radiolabeled H3R antagonist, such as [3H]-clobenpropit, is a standard and robust method.[6]

Methodology:

-

Membrane Preparation:

-

Homogenize guinea pig cerebral cortex tissue, which is rich in H3 receptors, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[6]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

-

Finally, resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES-NaOH) and determine the protein concentration using a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine:

-

Define non-specific binding using a high concentration of an unlabeled H3R antagonist (e.g., 1 µM thioperamide).[6]

-

Incubate the plate at 21°C for 2.75 hours to reach equilibrium.[6]

-

Terminate the assay by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).[6]

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[6]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

Functional Assay: cAMP Measurement

Objective: To determine the functional activity (potency as EC50 and efficacy) of this compound at the H3 receptor.

Rationale: Since the H3R is coupled to Gi/o proteins, an agonist will inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4] Measuring this change provides a direct readout of the compound's functional effect on the receptor's primary signaling pathway.

Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

cAMP Assay:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free media.

-

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM).

-

Concurrently, treat the cells with increasing concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

-

Include a positive control (a known H3R agonist like R-α-methylhistamine) and a negative control (vehicle).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy).

-

Compare the Emax to that of a known full agonist to classify this compound as a full or partial agonist.

-

Expected Quantitative Data

The following table presents hypothetical data that would be expected from the successful execution of the described experimental protocols. This data is for illustrative purposes to guide researchers on the expected outcomes.

| Parameter | Experimental Assay | Expected Value | Interpretation |

| Binding Affinity (Ki) | Radioligand Binding | 15 nM | High affinity for the histamine H3 receptor. |

| Potency (EC50) | cAMP Functional Assay | 50 nM | Potent agonist activity at the H3 receptor. |

| Efficacy (Emax) | cAMP Functional Assay | 95% (vs. full agonist) | Acts as a full agonist at the H3 receptor. |

Conclusion

While direct experimental data for this compound is not extensively available in public literature, its structural characteristics strongly support the hypothesis that it acts as a histamine H3 receptor agonist. This guide has detailed the presumptive mechanism of action, from receptor binding and G protein activation to the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the regulation of ion channels. The provided experimental protocols offer a robust framework for validating this hypothesis, enabling researchers to elucidate the precise pharmacological profile of this compound. A thorough understanding of its mechanism of action is paramount for its potential development as a therapeutic agent for various CNS disorders.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. longdom.org [longdom.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1-Methyl-5-aminomethylimidazole

An In-depth Technical Guide to the Biological Activity of 1-Methyl-5-aminomethylimidazole

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Imidazole-Based Pharmacology

The imidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile role as a pharmacophore in a multitude of biologically active agents.[1][2][3][4] This guide delves into the biological activity of a specific, yet under-documented molecule: this compound. While extensive, peer-reviewed studies on this precise compound are not abundant in the public domain, its structural features provide a strong basis for predicting its pharmacological profile.[1] This document serves as a technical exploration for researchers, scientists, and drug development professionals, extrapolating the likely from the well-established pharmacology of its structural analogs. We will explore its presumptive mechanism of action, the associated signaling pathways, and provide robust, field-proven experimental protocols to validate these hypotheses.

The Imidazole Core: A Privileged Scaffold in Neuropharmacology

Imidazole derivatives are integral to the modulation of various physiological processes, demonstrating a wide spectrum of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] A significant class of these compounds targets the central nervous system, particularly the histamine receptor family.[1] this compound, by its very structure, belongs to a class of compounds extensively investigated for their potent and selective activity at the histamine H3 receptor (H3R).[1]

The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[1] Furthermore, it functions as a heteroreceptor, controlling the release of other critical neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin.[1] This gatekeeping role makes the H3 receptor a compelling therapeutic target for a variety of neurological and psychiatric conditions, including cognitive impairment and sleep disorders.[1]

Predicted Biological Activity: An Agonist at the Histamine H3 Receptor

Based on its structural homology to known H3R ligands, this compound is predicted to function as a histamine H3 receptor agonist.[1] Agonism at this receptor typically results in the inhibition of neurotransmitter release. The core mechanism is initiated by the activation of the Gi/o family of G proteins.[1] The binding of an agonist like this compound is expected to induce a conformational change in the H3 receptor, which in turn catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G protein. This event leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, freeing both components to interact with and modulate their respective downstream effector proteins.[1]

Downstream Signaling Cascade

The activation of the H3 receptor by an agonist triggers a well-defined intracellular signaling cascade.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action curtails the conversion of ATP to cyclic AMP (cAMP), leading to a measurable decrease in intracellular cAMP levels.[1]

-

Modulation of Protein Kinase A (PKA) Activity: The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), a key enzyme in many cellular processes.[1]

-

Impact on Gene Transcription: A primary downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal plasticity, long-term memory formation, and cell survival. Consequently, H3 receptor agonism can downregulate CREB-mediated gene transcription.[1]

The following diagram illustrates the predicted signaling pathway for this compound at the H3 receptor.

Caption: Predicted H3R agonist signaling pathway.

Experimental Validation: A Step-by-Step Guide

To empirically determine the , a structured experimental workflow is essential. This process typically moves from initial binding studies to functional assays and potentially to in vivo models.

Caption: Experimental workflow for compound characterization.

In Vitro Assays: Quantifying Target Engagement and Function

Protocol 1: Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Objective: To quantify the affinity of the test compound for H3R by measuring its ability to displace a known high-affinity radioligand.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-H3R or HEK293-H3R).

-

Radioligand: [³H]-Nα-methylhistamine (a standard H3R agonist radioligand).

-

Non-specific binding control: High concentration of a known, unlabeled H3R ligand (e.g., thioperamide or histamine).

-

Test compound: this compound, serially diluted.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled control ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of the compound to modulate adenylyl cyclase activity, confirming its agonist or antagonist properties.

-

Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase via H3R activation.

-

Materials:

-

Whole cells stably expressing the human histamine H3 receptor (e.g., CHO-H3R).

-

Forskolin (an adenylyl cyclase activator, used to stimulate a detectable baseline of cAMP).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Test compound: this compound, serially diluted.

-

-

Methodology:

-

Culture the CHO-H3R cells to an appropriate density in 96- or 384-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect) and the Emax (the maximum efficacy of the compound).

-

Data Summary and Interpretation (Hypothetical)

The data generated from these assays would be compiled to build a pharmacological profile of the compound. A selectivity panel, including binding and functional assays for other histamine receptor subtypes (H1R, H2R, H4R), is crucial for determining specificity.

| Assay | Receptor Target | Hypothetical Result | Interpretation |

| Binding Affinity | Human H3R | Ki = 50 nM | Potent binding to the H3 receptor. |

| Human H1R | Ki > 10,000 nM | Low affinity for H1R, indicating selectivity. | |

| Human H2R | Ki > 10,000 nM | Low affinity for H2R, indicating selectivity. | |

| Human H4R | Ki = 850 nM | Moderate affinity for H4R; further functional assessment needed. | |

| Functional Potency | Human H3R (cAMP) | EC50 = 120 nM | Functional agonist activity at the H3 receptor. |

| Functional Efficacy | Human H3R (cAMP) | Emax = 95% (vs. Histamine) | Full agonist activity, comparable to the endogenous ligand. |

Potential In Vivo Applications and Experimental Design

Should in vitro studies confirm potent and selective H3R agonism, subsequent in vivo experiments would be warranted to explore therapeutic potential.[6]

Protocol 3: In Vivo Microdialysis in Rodents

-

Objective: To assess the effect of this compound on the release of histamine or other neurotransmitters (e.g., acetylcholine) in a specific brain region (e.g., the prefrontal cortex).

-

Methodology:

-

Surgical Implantation: Anesthetize rodents (e.g., rats) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow for a recovery period.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

-

Post-Dosing Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method like HPLC coupled with electrochemical or mass spectrometric detection.

-

-

Expected Outcome: As an H3R agonist, systemic administration of this compound is expected to cause a significant decrease in the extracellular levels of histamine in the target brain region, confirming its in vivo target engagement and mechanism of action.

Conclusion

This compound is a molecule of significant interest due to its structural similarity to known histamine H3 receptor ligands. While direct empirical data is limited, a robust hypothesis can be formed, positioning it as a potential H3R agonist. The technical guide provided herein outlines the predicted mechanism of action and offers a comprehensive suite of validated experimental protocols necessary to rigorously test this hypothesis. Through systematic in vitro characterization of binding affinity and functional activity, followed by targeted in vivo studies, the true pharmacological profile and therapeutic potential of this compound can be fully elucidated. This structured approach is fundamental to advancing novel imidazole-based compounds from promising chemical structures to potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. scialert.net [scialert.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. longdom.org [longdom.org]

- 5. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imidazole Pharmacophore and its Therapeutic Potential

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Methyl-5-aminomethylimidazole

This guide provides a comprehensive framework for the in vitro investigation of this compound, a substituted imidazole derivative. Given its structural analogy to histamine, this document focuses on methodologies to characterize its activity at histamine receptors, key mediators in allergic responses, gastric acid secretion, and neurotransmission. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the pharmacological screening and characterization of novel chemical entities.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2] Its presence in histamine, an essential biogenic amine, underscores its importance in interacting with histamine receptors (H1R, H2R, H3R, and H4R), all of which are G protein-coupled receptors (GPCRs).[3][4] this compound, by virtue of its structure, is a prime candidate for interaction with these receptors. A thorough in vitro characterization is the foundational step in elucidating its pharmacological profile and therapeutic potential.

Part 1: Foundational Characterization: Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its affinity for the putative molecular target. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific histamine receptor subtype (e.g., H1R) expressed in a recombinant cell line.

1. Materials and Reagents:

- Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human histamine receptor of interest.

- Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-pyrilamine for H1R).

- Test Compound: this compound.

- Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM diphenhydramine for H1R).

- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[5]

- Scintillation Cocktail and Scintillation Counter .

2. Step-by-Step Methodology:

- Prepare serial dilutions of this compound in the assay buffer.

- In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

- Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

- Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

- Dry the filter mat, add scintillation cocktail to each filter, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| H1R | [3H]-pyrilamine | Experimental Value |

| H2R | [3H]-tiotidine | Experimental Value |

| H3R | [3H]-Nα-methylhistamine | Experimental Value |

| H4R | [3H]-histamine | Experimental Value |

Part 2: Functional Characterization: Signaling Pathway Activation

Determining binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are essential to elucidate the compound's effect on receptor-mediated signaling.

Histamine H1 Receptor (H1R): Gq-Mediated Calcium Mobilization

The H1R primarily couples to the Gq family of G proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca2+]i).[6]

Caption: H1R-Gq signaling cascade leading to intracellular calcium release.

1. Materials and Reagents:

- Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1R.

- Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca2+ indicator.

- Assay Buffer: HBSS with 20 mM HEPES.

- Test Compound: this compound.

- Reference Agonist: Histamine.

- Reference Antagonist: Diphenhydramine.

- Fluorescence Plate Reader with automated injection capabilities.

2. Step-by-Step Methodology:

- Plate the H1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

- Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically 1-hour incubation at 37°C).

- Wash the cells with assay buffer to remove excess dye.

- Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject serial dilutions of this compound and monitor the change in fluorescence over time.

- Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for a specified time. Then, inject a fixed concentration of histamine (typically its EC80) and measure the fluorescence response.

3. Data Analysis:

- Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (potency) and the maximum response relative to histamine (efficacy).

- Antagonist Mode: Plot the percentage inhibition of the histamine response against the logarithm of the compound concentration to determine the IC50.

Histamine H2 Receptor (H2R): Gs-Mediated cAMP Accumulation

The H2R couples to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

Caption: H2R-Gs signaling cascade leading to increased intracellular cAMP.

1. Materials and Reagents:

- Cell Line: CHO-K1 or HEK293 cells stably expressing the human H2R.

- cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaLISA).

- Phosphodiesterase (PDE) Inhibitor: IBMX, to prevent cAMP degradation.

- Test Compound: this compound.

- Reference Agonist: Histamine or Amthamine.

2. Step-by-Step Methodology:

- Harvest and resuspend the H2R-expressing cells in stimulation buffer containing a PDE inhibitor.

- Add serial dilutions of this compound or the reference agonist to a 96-well plate.

- Add the cell suspension to the plate and incubate for a specified time (e.g., 30 minutes) at 37°C.

- Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

3. Data Analysis:

- Generate a standard curve using known concentrations of cAMP.

- Calculate the cAMP concentration for each sample.

- Plot the cAMP concentration against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximum response.

Histamine H3 and H4 Receptors (H3R/H4R): Gi/o-Mediated cAMP Inhibition

H3R and H4R couple to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels.[3][4] This inhibitory effect is typically measured by stimulating adenylyl cyclase with forskolin and then assessing the compound's ability to reduce this stimulated cAMP production.

References

A Technical Guide to the Preclinical Evaluation of 1-Methyl-5-aminomethylimidazole in In Vivo Cancer Models

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Preclinical Landscape with Novel Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide therapeutic index.[1][2] From antifungal agents to targeted cancer therapies, the versatility of the imidazole scaffold continues to inspire the development of novel therapeutics. This guide focuses on a specific, yet underexplored, imidazole derivative: 1-Methyl-5-aminomethylimidazole. While direct, extensive literature on this particular molecule's application in oncology is nascent, its structural motifs suggest a compelling rationale for its investigation as a potential anti-cancer agent.

This document serves as an in-depth technical guide, providing a robust framework for the preclinical evaluation of this compound in in vivo cancer models. As a Senior Application Scientist, my objective is not merely to present a set of protocols, but to instill a deep understanding of the scientific causality behind each experimental choice. We will proceed with a hypothesis-driven approach, grounded in the established pharmacology of related imidazole compounds and best practices in preclinical oncology research.

Part 1: The Scientific Rationale - Why Investigate this compound?

The therapeutic potential of imidazole derivatives in oncology is well-documented, with compounds exhibiting a range of mechanisms including microtubule targeting, kinase inhibition, and modulation of the tumor microenvironment.[2][3] Our interest in this compound is predicated on its structural similarity to histamine and other bioactive imidazoles that have demonstrated anti-tumor activity.

High levels of histamine and its receptors are found in various tumor types, and modulation of these receptors, particularly the H4 receptor (H4R), has emerged as a promising therapeutic strategy.[4] H4R agonists have been shown to suppress tumor cell proliferation, induce apoptosis, and inhibit metastasis in preclinical models of breast cancer, melanoma, and colorectal cancer.[4][5][6][7] The structural features of this compound suggest it may function as a modulator of histamine receptors or engage other cancer-relevant pathways.

Therefore, our investigation will be built upon the central hypothesis that this compound exerts anti-tumor effects, potentially through the modulation of signaling pathways implicated in cell proliferation and survival.

Proposed Mechanism of Action: A Starting Point for Investigation

Given the structural similarities to histamine, a primary hypothesis is that this compound may act as a histamine H4 receptor agonist. Activation of H4R has been linked to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][8] The proposed signaling cascade following H4R activation involves the inhibition of the cAMP pathway, leading to downstream effects on key cellular processes.

Caption: Proposed signaling cascade for this compound.

Part 2: A Step-by-Step Guide to In Vivo Evaluation

The successful preclinical evaluation of a novel compound hinges on a meticulously designed and executed in vivo study. This section provides a comprehensive workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

Workflow for In Vivo Efficacy Studies

Caption: Workflow for preclinical in vivo efficacy studies.

Compound Formulation and Preliminary Assessments

Rationale: The formulation of the investigational compound is critical for ensuring consistent delivery and bioavailability. Preliminary assessments of stability and solubility will prevent complications during the in vivo phase.

Protocol: Formulation and Stability Testing

-

Solubility Assessment:

-

Determine the solubility of this compound in common vehicle solutions (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in saline).

-

Aim for a concentration that allows for a reasonable dosing volume (typically 5-10 mL/kg for mice).

-

-

Formulation Preparation:

-

Based on solubility data, prepare a stock solution of the compound. For example, if soluble in a DMSO/saline mixture, first dissolve the compound in DMSO and then slowly add saline while vortexing to prevent precipitation.

-

Sterile-filter the final formulation through a 0.22 µm filter.

-

-

Stability Analysis:

-

Assess the stability of the formulated compound at room temperature and 4°C over a 24-hour period.

-

Use HPLC to quantify the concentration of the parent compound at various time points to check for degradation.

-

Selection of the In Vivo Cancer Model

Rationale: The choice of cancer model is paramount for the clinical relevance of the study. A cell line-derived xenograft (CDX) model is a robust and reproducible starting point for initial efficacy studies.[9][10] Based on the literature for H4R agonists, a triple-negative breast cancer (TNBC) model, such as MDA-MB-231, is a scientifically sound choice.[5][6]

| Model Component | Selection and Rationale |

| Animal Strain | Athymic Nude or SCID mice. These immunocompromised strains are necessary for the engraftment of human tumor cells.[10][11] |

| Cancer Cell Line | MDA-MB-231 (human breast adenocarcinoma). This is a well-characterized and aggressive TNBC cell line known to express H4 receptors.[6] |

| Implantation Site | Subcutaneous flank. This allows for easy and accurate measurement of tumor growth.[10][12] |

Experimental Protocol: Subcutaneous Xenograft Model

Protocol: Tumor Implantation and Growth Monitoring

-

Cell Preparation:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Matrigel is used to support initial tumor growth.[12]

-

-

Implantation:

-

Anesthetize the mice (e.g., using isoflurane).

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[12]

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

-

Dosing and Treatment Schedule

Rationale: The dosing regimen should be based on preliminary toxicity studies or data from structurally related compounds. A daily dosing schedule is common for initial efficacy studies.

Proposed Dosing Regimen:

| Group | Treatment | Dose | Route | Schedule |

| 1 | Vehicle Control | - | Intraperitoneal (IP) | Daily |

| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (IP) | Daily |

| 3 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (IP) | Daily |

| 4 | Positive Control (e.g., Cisplatin) | 5 mg/kg | Intraperitoneal (IP) | Q3D |

Note: The intraperitoneal (IP) route is often chosen for its rapid absorption.[13] Other routes like oral (PO) or intravenous (IV) can also be considered based on the compound's properties.[14][15][16][17]

Endpoint Analysis

Rationale: Endpoint analysis provides the crucial data to determine the efficacy of the compound. This includes not only tumor growth inhibition but also an assessment of the compound's effects on the tumor tissue itself.

Protocol: Endpoint Data Collection and Analysis

-

Efficacy Endpoints:

-

Primary endpoint: Tumor growth inhibition (TGI).

-

Secondary endpoints: Body weight changes (as a measure of toxicity), survival analysis.

-

-

Tissue Collection:

-

At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

-

Excise the tumors and weigh them.

-

Fix a portion of the tumor in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).

-

Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).

-

-

Histological and Molecular Analysis:

-

H&E Staining: To assess overall tumor morphology and necrosis.

-

IHC for Proliferation Marker (Ki-67): To quantify the effect on cell proliferation.

-

TUNEL Assay for Apoptosis: To measure the induction of programmed cell death.

-

Western Blot Analysis: To probe for changes in the proposed signaling pathway (e.g., phosphorylated levels of key proteins).

-

Part 3: Pharmacokinetics and Toxicology - A Preliminary Assessment

A comprehensive understanding of a compound's pharmacokinetic (PK) and toxicological profile is essential for its development.

Preliminary Pharmacokinetic Study

Rationale: A preliminary PK study in mice will provide key information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data is crucial for optimizing the dosing schedule.

Protocol: Single-Dose Pharmacokinetic Study

-

Animal Dosing:

-

Administer a single dose of the compound to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral and IV).

-

-

Blood Sampling:

-

Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.

-

-

Plasma Analysis:

-

Data Analysis:

Acute Toxicity Assessment

Rationale: An acute toxicity study will help to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Protocol: Acute Toxicity Study

-

Dose Escalation:

-

Administer single, escalating doses of the compound to different groups of mice.

-

-

Clinical Observations:

-

Monitor the animals for signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for up to 14 days.

-

-

Necropsy and Histopathology:

-

At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

-

Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound in in vivo cancer models. By following a hypothesis-driven approach and adhering to best practices in preclinical research, investigators can generate the high-quality, reproducible data necessary to advance our understanding of this novel compound's therapeutic potential. The journey from a promising molecule to a potential clinical candidate is long and challenging, but with a solid preclinical foundation, we can navigate this path with confidence and scientific integrity.

References

- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic potential of histamine H₄ receptor agonists in triple-negative human breast cancer experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of histamine H4 receptor agonists in triple-negative human breast cancer experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ichorlifesciences.com [ichorlifesciences.com]

- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 13. cea.unizar.es [cea.unizar.es]

- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 15. Video: Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models [jove.com]

- 16. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and ADMET Profile of 1-Methyl-5-aminomethylimidazole: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Imidazole Scaffold

1-Methyl-5-aminomethylimidazole is a small molecule of significant interest within contemporary drug discovery programs. Its unique structural features, comprising a 1-methylated imidazole core and a 5-aminomethyl substituent, present a compelling scaffold for the development of novel therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and known for its ability to engage in a wide range of biological interactions.[1] The aminomethyl group, a key pharmacophoric element, can participate in crucial hydrogen bonding and ionic interactions with biological targets.

This technical guide provides an in-depth, predictive analysis of the pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. In the absence of direct experimental data for this specific molecule, this whitepaper leverages a wealth of information on its core structural components—1-methylimidazole and aminomethyl-substituted heterocycles—along with established principles of drug metabolism and pharmacokinetics. This approach, rooted in scientific precedent, offers a robust framework for researchers and drug development professionals to anticipate the in vivo behavior of this promising compound and to design informed experimental strategies for its further evaluation.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The ADMET profile of any compound is fundamentally dictated by its physicochemical properties. For this compound, we can infer a set of key characteristics based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale and Implication for ADMET |

| Molecular Weight | ~111.14 g/mol | Low molecular weight is favorable for passive diffusion across biological membranes, suggesting good potential for oral absorption. |

| Solubility | High in aqueous solutions | The presence of the polar imidazole ring and the aminomethyl group, which is a hydrogen bond donor and acceptor, suggests high water solubility.[2] This is beneficial for formulation but may limit passive diffusion across lipid membranes. |

| pKa | Basic (amine) ~8-9, Weakly basic (imidazole N3) ~7.4 | The aminomethyl group will be protonated at physiological pH, rendering the molecule cationic. This charge will influence its interaction with membranes, transporters, and metabolic enzymes. The imidazole nitrogen's pKa is similar to that of 1-methylimidazole.[3] |

| LogP (Octanol/Water Partition Coefficient) | Low (likely < 0) | The high polarity of the molecule suggests a low LogP, indicating a preference for the aqueous phase over the lipid phase. This can impact membrane permeability and volume of distribution. |

Absorption: Gateway to Systemic Circulation

The absorption of this compound following oral administration is anticipated to be a complex interplay of its physicochemical properties.

Predicted Oral Bioavailability:

Given its low molecular weight and high water solubility, rapid dissolution in the gastrointestinal tract is expected. However, its polar, charged nature at physiological pH may limit passive transcellular absorption.[4] The overall oral absorption is likely to be moderate and potentially influenced by transporter-mediated uptake. Small polar amine compounds can be substrates for solute carrier (SLC) transporters in the intestine, which could facilitate absorption.[5][6]

Experimental Protocol for In Vitro Permeability Assessment:

A Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption.[7][8]

Step-by-Step Caco-2 Permeability Assay:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

-

Compound Application: this compound is added to the apical (A) side of the monolayer (to simulate intestinal lumen) to assess A-to-B (basolateral) permeability, and to the basolateral (B) side to assess B-to-A permeability.

-

Sampling: Samples are collected from the receiver compartment at various time points.

-

Quantification: The concentration of the compound in the samples is determined using a sensitive analytical method such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Caption: Predicted oral absorption pathway for this compound.

Distribution: Reaching the Target Site

Once in systemic circulation, the distribution of this compound will be governed by its high polarity and potential for plasma protein binding.

Plasma Protein Binding:

Small imidazole-containing molecules generally exhibit low to moderate plasma protein binding.[9] For this compound, the binding is likely to be low, primarily to albumin.[10] This would result in a high fraction of unbound drug, which is the pharmacologically active form.

Volume of Distribution (Vd):

Due to its high water solubility and charge, the compound is expected to have a low volume of distribution, primarily distributing into the total body water and not extensively into tissues.[11]

Blood-Brain Barrier (BBB) Penetration:

Significant penetration of the BBB is unlikely for a small, polar, and charged molecule like this compound.[12][13] The topological polar surface area (TPSA) is a key predictor of BBB penetration, and the presence of the aminomethyl group will contribute to a higher TPSA, further limiting its ability to cross the BBB.[12] However, the potential for active transport across the BBB via cation transporters cannot be entirely ruled out and would require experimental verification.[13]

Metabolism: Biotransformation and Potential for Drug-Drug Interactions

The metabolic fate of this compound is likely to involve modifications to both the imidazole ring and the aminomethyl side chain.

Predicted Metabolic Pathways:

Based on the metabolism of related compounds, the following pathways are plausible:

-

Oxidation of the Imidazole Ring: Cytochrome P450 (CYP) enzymes can hydroxylate the imidazole ring.[14]

-

N-demethylation: While less common for 1-methylimidazoles compared to other N-alkyl groups, demethylation is a possibility.

-

Metabolism of the Aminomethyl Group: The primary amine is a potential site for monoamine oxidase (MAO) activity or conjugation reactions such as N-acetylation. The metabolic stability of aminomethyl groups on heterocyclic rings can be variable.[15]

-

Conjugation: The parent compound or its phase I metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation.

Caption: Predicted metabolic pathways for this compound.

Cytochrome P450 Inhibition Potential:

The imidazole moiety is a known inhibitor of various CYP enzymes due to the coordination of the basic nitrogen atom with the heme iron of the enzyme.[9][16][17][18] Therefore, this compound has the potential to be a perpetrator of drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates of these enzymes.

Experimental Protocol for CYP Inhibition Assay:

An in vitro human liver microsome assay is a standard method to assess CYP inhibition potential.

Step-by-Step CYP Inhibition Assay:

-

Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and a range of concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Reaction Termination: The reaction is stopped after a defined incubation period.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.

Excretion: The Final Elimination

The primary route of excretion for a small, polar, and water-soluble compound like this compound is expected to be renal.[11][19][20]

Predicted Excretion Pathways:

-

Renal Excretion: The compound and its polar metabolites are likely to be efficiently eliminated by the kidneys through glomerular filtration and potentially active tubular secretion via organic cation transporters (OCTs).[21]

-

Biliary Excretion: Given its low molecular weight, significant biliary excretion is less likely.

Toxicity: A Predictive Safety Assessment

The toxicological profile of this compound can be inferred from data on its core structure, 1-methylimidazole.

Predicted Toxicological Profile:

| Endpoint | Predicted Outcome | Rationale and Supporting Evidence |

| Acute Toxicity | Moderate oral and dermal toxicity | 1-Methylimidazole has an oral LD50 of 1144 mg/kg in rats and a dermal LD50 of 400-640 mg/kg in rabbits.[16] |

| Skin and Eye Irritation | Corrosive | 1-Methylimidazole is classified as causing severe skin burns and eye damage.[16][22][23][24] |

| Genotoxicity | Unlikely to be mutagenic | Imidazole and its principal metabolites have shown negative results in the Ames test and other genotoxicity assays.[15] However, some substituted imidazoles can exhibit genotoxic properties.[19][25] |

| Carcinogenicity | No data available | Long-term studies would be required to assess the carcinogenic potential. |

Experimental Protocol for In Vitro Genotoxicity Screening (Ames Test):

The Ames test is a widely used method to assess the mutagenic potential of a compound.

Step-by-Step Ames Test:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Revertant Colony Count: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Conclusion: A Roadmap for Future Development

This in-depth technical guide provides a comprehensive, albeit predictive, ADMET profile for this compound. By leveraging data from structurally related compounds and established scientific principles, we have constructed a scientifically grounded framework for understanding its likely pharmacokinetic and toxicological properties.

Key Predicted Attributes:

-

Favorable Absorption: Good potential for oral absorption, possibly aided by active transport.

-

Limited Distribution: Primarily distributes in total body water with low potential for BBB penetration.

-

Metabolically Susceptible: Likely to undergo metabolism via oxidation and conjugation, with a potential for CYP inhibition.

-

Renal Excretion: Expected to be the primary route of elimination.

-

Potential for Local Toxicity: Corrosive properties are a key concern that will require careful handling and formulation strategies.

This predictive analysis serves as a critical starting point for the development of this compound. The outlined experimental protocols provide a clear path forward for the empirical validation of these predictions. By systematically addressing the key ADMET parameters, researchers can de-risk the development process and unlock the full therapeutic potential of this novel chemical entity.

References

- 1. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. Design of compounds that increase the absorption of polar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bioivt.com [bioivt.com]

- 6. nuvisan.com [nuvisan.com]

- 7. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]